2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane
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Overview
Description
2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an iodomethyl group and a spiro-oxaspirodecane framework, which imparts distinct chemical and physical properties. The compound’s molecular formula is C11H19IO, and it has a molecular weight of 294.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of 8,8-dimethyl-1-oxaspiro[4.5]decane as the starting material, which is then treated with iodomethane and a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological assays.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane is primarily based on its ability to undergo substitution reactions. The iodomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create diverse molecular structures. The compound’s molecular targets and pathways are determined by the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane
- 2,6-Dioxaspiro[4,5]decane derivatives
- 6,10-Dioxaspiro[4.5]decane-7,9-dione
Uniqueness
2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of an iodomethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IO/c1-11(2)5-7-12(8-6-11)4-3-10(9-13)14-12/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFKXUOUYWWNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC(O2)CI)CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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